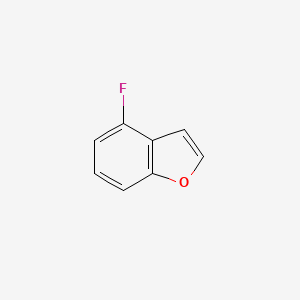

4-Fluorobenzofuran

Description

BenchChem offers high-quality 4-Fluorobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUXZSQNFHYMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623554 | |

| Record name | 4-Fluoro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24410-58-0 | |

| Record name | 4-Fluoro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorobenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorobenzofuran: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzofuran is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of benzofuran, a privileged scaffold in numerous biologically active compounds, the introduction of a fluorine atom at the 4-position imparts unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and bioavailability.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of 4-fluorobenzofuran, offering valuable insights for researchers engaged in drug discovery and the development of novel functional materials.

Molecular Structure and Identification

The foundational structure of 4-fluorobenzofuran consists of a benzene ring fused to a furan ring, with a fluorine atom substituted at the C4 position of the benzene ring.

Key Identifiers:

-

Chemical Name: 4-Fluorobenzofuran

-

CAS Number: 24410-58-0[2]

-

Molecular Formula: C₈H₅FO[2]

-

Molecular Weight: 136.12 g/mol [2]

Physicochemical Properties

The physicochemical properties of 4-Fluorobenzofuran are crucial for its handling, reactivity, and application design. While comprehensive experimental data is not extensively available in publicly accessible literature, predicted values from reliable chemical suppliers provide a useful baseline.

| Property | Value | Source |

| Boiling Point | 171.7 ± 13.0 °C | (Predicted)[2] |

| Density | 1.231 ± 0.06 g/cm³ | (Predicted)[2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of 4-Fluorobenzofuran. Below are the expected key features in its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and furanic protons. The fluorine atom at the C4 position will introduce characteristic splitting patterns (coupling) to the adjacent protons on the benzene ring, which can be analyzed to confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature. The chemical shifts of the other carbons in the benzene ring will also be influenced by the electron-withdrawing nature of the fluorine atom.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Fluorobenzofuran will exhibit characteristic absorption bands corresponding to its functional groups and aromatic structure. Key expected absorptions include:

-

C-H stretching (aromatic and furan): Typically in the region of 3000-3100 cm⁻¹.

-

C=C stretching (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O-C stretching (furan ether): Strong absorptions in the 1000-1300 cm⁻¹ range.

-

C-F stretching: A strong, characteristic band typically found in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-Fluorobenzofuran, the electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 136, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragmentation may involve the loss of CO, CHO, or the fluorine atom, leading to fragment ions that can help to confirm the structure. The stability of the benzofuran ring system will likely result in a relatively stable molecular ion.[4]

Synthesis of 4-Fluorobenzofuran

The synthesis of substituted benzofurans often involves the construction of the furan ring onto a pre-functionalized benzene derivative. A common and versatile approach is through palladium-catalyzed reactions.[5][6][7]

Representative Synthetic Pathway: Palladium-Catalyzed Cyclization

A plausible and efficient route to 4-Fluorobenzofuran involves the intramolecular cyclization of a suitably substituted fluorophenol derivative. For instance, a palladium-catalyzed reaction of an ortho-alkynyl fluorophenol can yield the desired benzofuran.

Sources

- 1. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]

- 2. A concise synthesis of all four possible benzo[4,5]furopyridines via palladium-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Benzofuranones via Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluorobenzofuran: A Comprehensive Technical Guide for Scientific Professionals

An in-depth exploration of the synthesis, properties, and applications of 4-Fluorobenzofuran, a key building block in medicinal chemistry and materials science.

This guide provides a detailed overview of 4-Fluorobenzofuran, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug discovery and materials science. This document will cover its fundamental chemical and physical properties, delve into established synthetic methodologies, and explore its diverse applications, supported by peer-reviewed literature and established protocols.

Core Compound Identifiers

For clarity and unambiguous identification, the key identifiers for 4-Fluorobenzofuran are summarized below.

| Identifier | Value | Source |

| CAS Number | 24410-58-0 | ChemicalBook[1] |

| Molecular Formula | C8H5FO | ChemicalBook[1] |

| Molecular Weight | 136.12 g/mol | ChemicalBook[1] |

| MDL Number | MFCD10699416 | ChemicalBook[1] |

Physicochemical Properties

Understanding the physicochemical properties of 4-Fluorobenzofuran is crucial for its handling, application, and the design of subsequent chemical transformations.

| Property | Value | Notes |

| Boiling Point | 171.7±13.0 °C | Predicted |

| Density | 1.231±0.06 g/cm³ | Predicted |

| Storage Temperature | 2-8°C | Recommended for maintaining stability |

Synthesis and Methodologies

The synthesis of 4-Fluorobenzofuran can be approached through several established routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. A common conceptual workflow for the synthesis of substituted benzofurans is outlined below.

Caption: Generalized synthetic workflow for benzofuran derivatives.

A more specific, though illustrative, multi-step synthesis protocol for a fluorinated benzofuran derivative might involve the following steps. This is a representative protocol and may require optimization for 4-Fluorobenzofuran specifically.

Representative Experimental Protocol:

-

Step 1: O-Allylation of a Fluorophenol. To a solution of the appropriate fluorophenol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K2CO3, NaH) and an allyl halide (e.g., allyl bromide). The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by TLC.

-

Step 2: Claisen Rearrangement. The resulting allyl ether is heated in a high-boiling solvent (e.g., N,N-diethylaniline) to induce a Claisen rearrangement, forming an ortho-allyl fluorophenol.

-

Step 3: Oxidative Cyclization. The ortho-allyl fluorophenol is then subjected to oxidative cyclization. This can be achieved using various reagents, such as a palladium catalyst in the presence of an oxidant or other methods like treatment with ozone followed by a reductive workup.

-

Step 4: Purification. The crude 4-Fluorobenzofuran is purified using standard laboratory techniques, such as column chromatography on silica gel, to yield the final product.

Applications in Research and Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a fluorine atom, as in 4-Fluorobenzofuran, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Key Application Areas:

-

Medicinal Chemistry: As a synthetic intermediate for the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter the acidity of nearby functional groups.

-

Materials Science: As a building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the benzofuran ring system can be fine-tuned by the introduction of fluorine.

-

Agrochemicals: In the development of new pesticides and herbicides, where the benzofuran core can impart desired biological activity.

The logical progression from a core chemical structure to its potential applications is visualized below.

Caption: From core structure to diverse applications.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 4-Fluorobenzofuran.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P264: Wash hands and skin thoroughly after handling.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

References

Sources

Spectroscopic Data of 4-Fluorobenzofuran: An In-depth Technical Guide

Introduction

4-Fluorobenzofuran is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1] The introduction of a fluorine atom onto the benzofuran scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, binding affinity to target proteins, and electronic characteristics.[2] A thorough structural elucidation and characterization of this molecule are paramount for its application in research and development. This guide provides a comprehensive overview of the spectroscopic data for 4-Fluorobenzofuran, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind the spectral features, grounded in the fundamental principles of spectroscopy and the specific electronic effects of the fluorine substituent. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclei

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[3] For 4-Fluorobenzofuran, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Fluorobenzofuran is expected to show distinct signals for the protons on both the furan and benzene rings. The chemical shifts are influenced by the electronegativity of the oxygen atom, the aromatic ring currents, and the strong electronic effects of the fluorine substituent. Fluorine exhibits both a strong inductive (-I) and a moderate mesomeric (+M) effect, which will modulate the electron density and thus the shielding of nearby protons.[4]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4-Fluorobenzofuran in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 7.60 - 7.70 | d | JH2-H3 = 2.0 - 2.5 |

| H-3 | 6.70 - 6.80 | dd | JH2-H3 = 2.0 - 2.5, JH3-F ≈ 1.0 |

| H-5 | 6.95 - 7.05 | dd | JH5-H6 = 8.5 - 9.0, JH5-F = 9.0 - 10.0 (ortho) |

| H-6 | 7.20 - 7.30 | ddd | JH5-H6 = 8.5 - 9.0, JH6-H7 = 7.5 - 8.0, JH6-F ≈ 5.0 (meta) |

| H-7 | 7.45 - 7.55 | d | JH6-H7 = 7.5 - 8.0 |

Note: These are predicted values based on the known spectrum of benzofuran and typical fluorine substituent effects. Actual experimental values may vary slightly.

Causality Behind the Shifts and Couplings:

-

H-2 and H-3: These protons on the furan ring are characteristic of the benzofuran system.[5] H-2 is typically downfield due to its proximity to the oxygen atom.

-

H-5, H-6, and H-7: The fluorine atom at C-4 strongly influences the chemical shifts of the protons on the benzene ring. The ortho-proton (H-5) and meta-proton (H-6) will exhibit clear coupling to the fluorine atom.[6] The magnitude of the through-bond H-F coupling constant (JHF) decreases with the number of bonds separating the nuclei (ortho > meta > para).[7]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is particularly informative due to the large chemical shift range and the direct coupling of carbon atoms to the fluorine substituent. The carbon directly attached to the fluorine (C-4) will appear as a doublet with a large one-bond coupling constant (¹JCF), which is a definitive diagnostic feature.[8]

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for 4-Fluorobenzofuran in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-2 | 145.0 - 146.0 | d | ⁴JCF ≈ 2-4 |

| C-3 | 106.5 - 107.5 | d | ⁵JCF ≈ 1-2 |

| C-3a | 120.0 - 121.0 | d | ²JCF ≈ 20-25 |

| C-4 | 157.0 - 160.0 | d | ¹JCF ≈ 240-250 |

| C-5 | 110.0 - 111.0 | d | ²JCF ≈ 20-25 |

| C-6 | 124.0 - 125.0 | d | ³JCF ≈ 8-10 |

| C-7 | 112.0 - 113.0 | d | ⁴JCF ≈ 3-5 |

| C-7a | 155.0 - 156.0 | s | - |

Note: Predicted values are based on benzofuran data and established C-F coupling patterns.[2]

Expertise in Interpretation: The carbon spectrum provides a direct map of the electronic environment. The C-4 carbon experiences a significant downfield shift due to the electronegativity of fluorine, and its signal is split into a large doublet. The adjacent carbons (C-3a and C-5) show significant two-bond couplings, while more distant carbons exhibit smaller, but often observable, long-range couplings.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds, characterized by a wide chemical shift range that minimizes signal overlap.[9] The chemical shift of the fluorine in 4-Fluorobenzofuran is expected to be in the typical range for aromatic fluorides.[10]

-

Predicted Chemical Shift: The ¹⁹F chemical shift is anticipated to be in the range of -110 to -130 ppm (relative to CFCl₃).[11] This value is sensitive to the solvent and electronic environment.[12]

-

Multiplicity: The ¹⁹F signal will be a complex multiplet due to couplings with H-3 (para), H-5 (ortho), and H-6 (meta).

Caption: Interconnectivity of spectroscopic techniques for 4-Fluorobenzofuran characterization.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-Fluorobenzofuran.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Employ a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover 0 to 180 ppm.

-

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

Acquire several hundred to a few thousand scans for adequate sensitivity.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to encompass the expected chemical shift range (e.g., -100 to -150 ppm).

-

Use a known fluorine-containing compound as an external reference if necessary.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Accurately measure chemical shifts and coupling constants.

-

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds.[13] The IR spectrum of 4-Fluorobenzofuran will be dominated by absorptions from the aromatic rings and the characteristic C-F bond.

Table 3: Predicted Characteristic IR Absorption Bands for 4-Fluorobenzofuran

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Medium-Strong | Aromatic C=C stretching |

| 1480 - 1450 | Medium-Strong | Aromatic C=C stretching |

| 1250 - 1150 | Strong | Aryl-O stretch (asymmetric) |

| 1100 - 1000 | Strong | C-F stretch |

| 850 - 750 | Strong | C-H out-of-plane bending |

Authoritative Grounding:

-

Aromatic C-H Stretch: The bands above 3000 cm⁻¹ are indicative of C-H bonds on an sp²-hybridized carbon.[14]

-

Aromatic C=C Stretch: The absorptions in the 1620-1450 cm⁻¹ region are characteristic of the benzene and furan ring systems.[15]

-

Aryl-O Stretch: The strong band between 1250-1150 cm⁻¹ is typical for the asymmetric C-O-C stretching of the furan ring fused to the benzene ring.[16]

-

C-F Stretch: A strong absorption band in the 1100-1000 cm⁻¹ region is a hallmark of the C-F stretching vibration, providing direct evidence of fluorination.[14]

Experimental Protocol for FTIR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for acquiring IR spectra of solid and liquid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Acquire a background spectrum of the empty ATR stage. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the 4-Fluorobenzofuran sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to prevent cross-contamination.

-

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.[17]

Predicted Mass Spectrum (Electron Ionization - EI)

For 4-Fluorobenzofuran (Molecular Formula: C₈H₅FO), the calculated exact mass is 136.0324 g/mol .

-

Molecular Ion (M⁺˙): A prominent molecular ion peak is expected at m/z = 136. This peak's intensity will be high due to the stability of the aromatic system.[18]

-

Key Fragmentation Pathways:

-

Loss of CO: A characteristic fragmentation of benzofurans is the loss of carbon monoxide (CO, 28 Da) to form a radical cation at m/z = 108.[19]

-

Loss of a Fluorine Radical: Fragmentation involving the loss of a fluorine atom (F˙, 19 Da) is possible, leading to a fragment at m/z = 117.[3]

-

Loss of HF: Elimination of hydrogen fluoride (HF, 20 Da) could also occur, resulting in an ion at m/z = 116.

-

Caption: Plausible EI-MS fragmentation pathways for 4-Fluorobenzofuran.

Table 4: Predicted Major Fragments in the EI Mass Spectrum of 4-Fluorobenzofuran

| m/z | Predicted Identity | Notes |

| 136 | [C₈H₅FO]⁺˙ | Molecular Ion (M⁺˙) |

| 117 | [C₈H₅O]⁺ | Loss of F˙ |

| 108 | [C₇H₅]⁺˙ | Loss of CO from M⁺˙ |

| 89 | [C₇H₅]⁺ | Loss of F˙ from [C₈H₅O]⁺ |

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile compounds like 4-Fluorobenzofuran.

-

Sample Preparation:

-

Prepare a dilute solution of 4-Fluorobenzofuran (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

GC Conditions:

-

Injector: Set to a temperature of 250°C. Inject 1 µL of the sample solution in split or splitless mode.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C.

-

Carrier Gas: Use helium at a constant flow rate of ~1 mL/min.

-

-

MS Conditions (Electron Ionization):

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.

-

-

Data Analysis:

-

Identify the peak corresponding to 4-Fluorobenzofuran in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak and analyze the molecular ion and fragmentation pattern.

-

IV. Conclusion

The comprehensive spectroscopic analysis of 4-Fluorobenzofuran, integrating ¹H, ¹³C, ¹⁹F NMR, IR, and MS data, provides an unambiguous structural confirmation and a deep understanding of its electronic and chemical nature. The predictive data and detailed protocols presented in this guide serve as a robust framework for researchers in the synthesis, characterization, and application of this and related fluorinated heterocyclic compounds. By understanding the causal relationships between molecular structure and spectral output, scientists can leverage these powerful analytical techniques to accelerate discovery and innovation in drug development and materials science.

References

-

19F Chemical Shifts and Coupling Constants. NMR Facility, University of California, Santa Barbara. [Link]

-

Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Institutes of Health. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Mass spectrum of Benzofuran. ResearchGate. [Link]

-

Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. The Royal Society of Chemistry. [Link]

-

Fluorine Coupling Constants. ScienceDirect. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. [Link]

-

Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

-

Benzofuran, 2,3-dihydro- NIST WebBook. [Link]

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health. [Link]

-

Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. NIST WebBook. [Link]

-

Fragmentation and rearrangement processes in the mass spectra of perfluoroaromatic compounds. ResearchGate. [Link]

-

Benzofuran. NIST WebBook. [Link]

-

Benzofuran. NIST WebBook. [Link]

-

Benzofuran. NIST WebBook. [Link]

-

Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-. NIST WebBook. [Link]

-

Benzofuran. NIST WebBook. [Link]

-

Fluorine NMR. University of Washington. [Link]

-

Demystifying fluorine chemical shifts. National Institutes of Health. [Link]

-

Coupling of Protons with Fluorine. ResearchGate. [Link]

-

(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [Link]

-

Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. [Link]

-

The Effect of Fluorine in 1H NMR. Reddit. [Link]

-

13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate. [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

-

13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0277828). NP-MRD. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Massachusetts Lowell. [Link]

-

Determine number of fluorines attached to each carbon by 13C NMR spectroscopy! JEOL. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]

-

Mass spectra of fluorocarbons. NIST. [Link]

-

Figure 1 from Substituent chemical shifts (SCS) in NMR. Part 5. Mono- and di-fluoro SCS in rigid molecules. Semantic Scholar. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Table of Characteristic IR Absorptions. Palacký University Olomouc. [Link]

-

The features of IR spectrum. University of Szeged. [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. acdlabs.com [acdlabs.com]

- 3. whitman.edu [whitman.edu]

- 4. reddit.com [reddit.com]

- 5. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]

- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. Benzofuran [webbook.nist.gov]

- 19. researchgate.net [researchgate.net]

The Rising Profile of 4-Fluorobenzofuran: A Technical Guide to its Biological Activity

Introduction: The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally active compounds, exhibiting a broad spectrum of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The strategic introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. This guide provides an in-depth technical exploration of the biological activities of 4-Fluorobenzofuran derivatives, with a particular focus on their potential in anticancer and anti-inflammatory applications. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on their therapeutic promise.

Section 1: The Impact of 4-Fluoro Substitution on Anticancer Activity

The substitution of a fluorine atom at the 4-position of the benzofuran ring has been shown to significantly influence the cytotoxic potential of these compounds. This enhancement is attributed to fluorine's high electronegativity and ability to form strong carbon-fluorine bonds, which can alter the molecule's electronic properties and resistance to metabolic degradation.

Mechanism of Action: Targeting Urokinase Plasminogen Activator (uPA)

A key target for 4-fluorobenzofuran derivatives in the context of cancer is the urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumor invasion and metastasis. Elevated levels of uPA are often correlated with poor prognosis in various cancers. The primary function of uPA is to convert plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix, thereby facilitating cancer cell motility and invasion.

Research has demonstrated that the addition of a fluorine atom at position 4 of a 2-benzofuranyl scaffold can lead to a significant enhancement in its inhibitory activity against uPA. This substitution can result in a two-fold increase in potency, highlighting the critical role of the 4-fluoro moiety in the pharmacophore.

Signaling Pathway of uPA in Cancer Metastasis

Caption: Urokinase (uPA) signaling pathway in cancer cell invasion and metastasis.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of 4-fluorobenzofuran derivatives are typically quantified using in vitro cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of the compound required to inhibit 50% of cancer cell growth.

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| 4-Fluorobenzofuran Derivative | uPA | - | 0.43 | [4] |

| Fluorinated Benzofuran | IL-6 | Macrophages | 1.2 - 9.04 | [5][6] |

| Fluorinated Benzofuran | CCL2 | Macrophages | 1.5 - 19.3 | [5][6] |

| Fluorinated Benzofuran | Nitric Oxide | Macrophages | 2.4 - 5.2 | [5][6] |

| Fluorinated Benzofuran | Prostaglandin E2 | Macrophages | 1.1 - 20.5 | [5][6] |

Table 1: Inhibitory concentrations of fluorinated benzofuran derivatives against various biological targets.

Section 2: Anti-inflammatory Properties of 4-Fluorobenzofuran Derivatives

Chronic inflammation is a key driver of many diseases, including cancer. Fluorinated benzofuran derivatives have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways.

Mechanism of Action: Inhibition of Inflammatory Mediators

Fluorinated benzofurans have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[5] This leads to a reduction in the secretion of key inflammatory mediators such as interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2).[5][6] The anti-inflammatory mechanism may be linked to the modulation of the NF-κB and MAPK signaling pathways.

Experimental Workflow for Evaluating Anti-inflammatory Activity

Caption: Workflow for assessing the anti-inflammatory effects of 4-Fluorobenzofuran.

Section 3: Experimental Protocols

Urokinase Plasminogen Activator (uPA) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a 4-fluorobenzofuran derivative against uPA.

Materials:

-

Purified human uPA

-

Chromogenic uPA substrate (e.g., S-2444)

-

Assay Buffer (e.g., Tris-HCl, pH 8.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well microplate, add a defined amount of human uPA to each well.[7]

-

Add varying concentrations of the 4-fluorobenzofuran test compound to the wells. Include a control group with no inhibitor.[7]

-

Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at 37°C.[7]

-

Initiate the reaction by adding the chromogenic substrate to each well.[7]

-

Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.[8]

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.[7]

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

MTT Assay for Cytotoxicity

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of 4-fluorobenzofuran derivatives on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 4-fluorobenzofuran derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[9]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.[9]

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[9][10]

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

4-Fluorobenzofuran derivatives represent a promising class of compounds with potent anticancer and anti-inflammatory activities. Their ability to target key enzymes like uPA and modulate inflammatory signaling pathways underscores their therapeutic potential. The strategic placement of a fluorine atom at the 4-position of the benzofuran scaffold is a key determinant of their enhanced biological activity.

Future research should focus on the synthesis of a broader range of 4-fluorobenzofuran analogues to further explore structure-activity relationships. In vivo studies are warranted to validate the preclinical efficacy and safety of the most promising candidates. Furthermore, a deeper investigation into the molecular mechanisms underlying their biological effects will be crucial for their translation into novel therapeutic agents for the treatment of cancer and inflammatory diseases.

References

-

Cell Viability Assays - Assay Guidance Manual. (2013). In NCBI Bookshelf. National Center for Biotechnology Information. Retrieved from [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules, 27(9), 2841. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(49), 28741–28757. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1583. [Link]

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2022). Pharmaceutical Sciences. [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(12), 10399. [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(12), 10399. [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(10), 1-6. [Link]

-

Design, synthesis and biological evaluation of new substituted benzofuran-based derivatives via C−H bond activation. (2020). Journal of the Serbian Chemical Society, 85(10), 1335-1343. [Link]

-

QuantiFluo™ Urokinase Assay Kit. (n.d.). BioAssay Systems. Retrieved from [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). Molecules, 28(24), 8031. [Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2022). Molecules, 27(15), 4983. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(49), 28741–28757. [Link]

-

Synthesis and cholinesterase inhibitory activity of new 2-benzofuran carboxamide-benzylpyridinum salts. (2018). Bioorganic & Medicinal Chemistry Letters, 28(15), 2577-2582. [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). International Journal of Molecular Sciences, 24(4), 3575. [Link]

-

Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation and cancer. (2023). ResearchGate. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1583. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. broadpharm.com [broadpharm.com]

- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit - Direct Assay (ab108916) | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

The Ascendant Role of 4-Fluorobenzofuran Derivatives in Modern Chemistry and Drug Discovery: A Technical Guide

Foreword: The Strategic Imperative of Fluorination in Heterocyclic Chemistry

In the landscape of medicinal chemistry and materials science, the benzofuran scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds and functional materials.[1][2] Its inherent planarity, electron-rich nature, and synthetic versatility have long captured the attention of researchers. However, the true potential of this heterocyclic system is often unlocked through strategic substitution, and among the vast arsenal of chemical modifications, fluorination has emerged as a uniquely powerful tool. The introduction of a fluorine atom, particularly at the 4-position of the benzofuran ring, imparts a profound and often transformative influence on the molecule's physicochemical and biological properties. This technical guide provides an in-depth exploration of 4-fluorobenzofuran derivatives, from their synthesis to their far-reaching significance, tailored for researchers, scientists, and professionals in drug development.

I. The Foundational Chemistry of 4-Fluorobenzofurans: Synthesis and Characterization

The journey into the world of 4-fluorobenzofuran derivatives begins with an understanding of their synthesis. The strategic placement of the fluorine atom on the benzene ring of the benzofuran core necessitates specific synthetic approaches.

A. Key Synthetic Strategies: A Field-Proven Perspective

The construction of the 4-fluorobenzofuran scaffold can be broadly categorized into two approaches: formation of the furan ring onto a pre-fluorinated benzene derivative, or fluorination of a pre-existing benzofuran. The former is generally more common and versatile.

1. Palladium-Catalyzed Heteroannulation: A Workhorse of Modern Synthesis

Palladium-catalyzed reactions are a cornerstone for the construction of benzofuran rings, offering high efficiency and functional group tolerance.[3] A common and effective strategy involves the coupling of a 2-halophenol with a terminal alkyne, followed by intramolecular cyclization. For 4-fluorobenzofuran derivatives, this translates to starting with a 2-halo-3-fluorophenol.

Experimental Protocol: Palladium-Catalyzed Synthesis of a 2-Substituted 4-Fluorobenzofuran

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodo-3-fluorophenol (1.0 eq), the desired terminal alkyne (1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand such as triphenylphosphine (PPh₃, 0.1 eq).

-

Solvent and Base: Add a degassed solvent system, typically a mixture of acetonitrile (CH₃CN) and triethylamine (Et₃N) in a 2:1 ratio.

-

Reaction Conditions: Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-substituted 4-fluorobenzofuran.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a phosphine ligand is crucial for an efficient catalytic cycle. The base, triethylamine, serves to neutralize the hydrogen iodide (HI) formed during the reaction, preventing side reactions and catalyst deactivation. The elevated temperature is necessary to overcome the activation energy for both the cross-coupling and the subsequent cyclization steps.

2. Intramolecular Cyclization Routes: Forging the Furan Ring

Another powerful strategy involves the intramolecular cyclization of a suitably substituted precursor. This often involves the formation of an ether linkage followed by a ring-closing reaction.

Experimental Protocol: Synthesis of 4-Fluorobenzofuran via Intramolecular Wittig-type Reaction

-

Precursor Synthesis: React 2-fluoro-6-hydroxybenzaldehyde with chloroacetonitrile in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) to form the corresponding ether.

-

Cyclization: The resulting intermediate is then treated with a strong base, such as sodium hydride (NaH), to induce an intramolecular cyclization, yielding the 4-fluorobenzofuran core.

-

Workup and Purification: The reaction is quenched with a proton source (e.g., water or a mild acid) and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography.

Self-Validating System: The success of this protocol is validated by the disappearance of the aldehyde and nitrile functional groups in the starting material and the appearance of the characteristic signals of the benzofuran ring in the NMR spectra of the product.

III. Beyond the Pill: 4-Fluorobenzofurans in Materials Science

While the primary focus has been on their medicinal applications, the unique electronic properties of 4-fluorobenzofuran derivatives also make them promising candidates for applications in materials science.

A. Organic Electronics: Building Blocks for the Future

The benzofuran scaffold can be incorporated into conjugated polymers and small molecules for use in organic electronic devices. The introduction of a 4-fluoro group can:

-

Tune the HOMO/LUMO Energy Levels: The electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for optimizing the performance of organic solar cells and organic light-emitting diodes (OLEDs). [4][5]* Influence Molecular Packing: The small size and polarity of the C-F bond can affect the intermolecular interactions and solid-state packing of the molecules, which in turn influences charge transport properties.

IV. Future Perspectives and Conclusion

The exploration of 4-fluorobenzofuran derivatives is a vibrant and rapidly evolving field. Future research will likely focus on:

-

Development of Novel Synthetic Methodologies: The discovery of more efficient and stereoselective methods for the synthesis of complex 4-fluorobenzofuran derivatives will continue to be a priority.

-

Expansion into New Therapeutic Areas: The unique properties of these compounds will undoubtedly lead to their investigation in a wider range of diseases.

-

Advanced Materials Applications: A deeper understanding of the structure-property relationships of 4-fluorobenzofuran-containing materials will pave the way for their use in next-generation electronic and photonic devices.

References

- A Comparative Guide to the Biological Activity of 4-Fluoro-3-methylbenzofuran and its Analogs. Benchchem.

-

A concise synthesis of all four possible benzof[6]uropyridines via palladium-mediated reactions. PubMed. Available from:

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH.

- Benzofuran synthesis. Organic Chemistry Portal.

- Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. PubMed.

- Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. PMC - NIH.

- One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. ACS Publications.

- Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5-endo-trig Cyclization. The Journal of Organic Chemistry - ACS Publications.

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.

- Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. PubMed.

- Synthesis of Benzofuranones via Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols. PubMed.

- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.

- The synthetic route for the preparation of compounds 4a-j. ResearchGate.

- Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. NIH.

- Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.

- An In-depth Guide to the Biological Activities of Benzofuran Derivatives. Benchchem.

- Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. PubMed.

- Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. Northeastern University.

- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed.

- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PMC - PubMed Central.

- Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia. PubMed.

- (PDF) Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. ResearchGate.

- Dibenzofuran derivative as high triplet energy host material for high efficiency in deep blue phosphorescent organic light-emitting diodes. Sungkyunkwan University.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 5. pure.skku.edu [pure.skku.edu]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluorobenzofuran: A Privileged Scaffold for Modern Organic Synthesis and Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties.[1][2] Among the vast landscape of heterocycles, the benzofuran nucleus stands out as a "privileged" structure, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6][7][8] This guide provides an in-depth exploration of 4-fluorobenzofuran, a building block that synergistically combines the benefits of both fluorine and the benzofuran motif. We will delve into its synthesis, examine its reactivity profile, and showcase its application as a versatile intermediate in the construction of complex molecular architectures, providing researchers with the foundational knowledge to leverage this valuable scaffold in their synthetic endeavors.

The Strategic Advantage of the 4-Fluoro Substituent

The introduction of a fluorine atom onto the benzofuran core is not a trivial modification. Its placement at the 4-position on the benzene ring imparts specific and advantageous characteristics rooted in the fundamental properties of fluorine:

-

High Electronegativity: Fluorine's potent electron-withdrawing nature can significantly alter the electron distribution within the benzofuran ring system. This influences the reactivity of both the furan and benzene rings, a critical factor in planning multi-step synthetic sequences.

-

Modulation of pKa: The inductive effect of the fluorine atom can lower the pKa of nearby acidic protons or basic nitrogen atoms introduced in subsequent derivatization, which can be crucial for optimizing drug-receptor interactions and solubility.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the 4-position can block potential sites of metabolic oxidation (e.g., hydroxylation by cytochrome P450 enzymes), thereby increasing the half-life and bioavailability of a drug candidate.[1][2]

-

Enhanced Lipophilicity: Fluorine substitution often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier, a desirable trait for CNS-targeting agents.[1][2]

These combined effects make 4-fluorobenzofuran a highly attractive starting point for generating novel chemical entities with tailored properties for pharmaceutical and agrochemical applications.

Synthesis of the 4-Fluorobenzofuran Core

While numerous methods exist for synthesizing the benzofuran ring, the preparation of specifically substituted analogues like 4-fluorobenzofuran requires a targeted approach. Direct fluorination of benzofuran is often unselective and harsh.[9] Therefore, the most common strategies involve constructing the heterocyclic ring from a pre-fluorinated precursor. A reliable and widely applicable method is the palladium-catalyzed intramolecular cyclization of a fluorinated phenol derivative.

Workflow for a Representative Synthesis of 4-Fluorobenzofuran

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

The Ascendancy of the 4-Fluorobenzofuran Scaffold: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Abstract

The benzofuran core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities. The strategic introduction of a fluorine atom, particularly at the 4-position, has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of these molecules, leading to enhanced therapeutic potential. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-fluorobenzofuran analogs. We will explore the causal relationships behind experimental design choices in the synthesis and biological evaluation of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals. This guide will dissect the influence of various substituents on the 4-fluorobenzofuran core, elucidating the key structural features that govern their anticancer and anti-inflammatory activities. Detailed experimental protocols, data-rich tables, and mechanistic pathway diagrams are provided to create a self-validating resource for the rational design of novel 4-fluorobenzofuran-based therapeutic agents.

Introduction: The Benzofuran Scaffold and the Fluorine Advantage

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in the development of new therapeutic agents.[1] Its derivatives are known to exhibit a vast array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] The versatility of the benzofuran nucleus allows for chemical modifications at various positions, enabling the fine-tuning of its biological profile.

The introduction of fluorine into drug candidates has become a routine and highly effective strategy in modern medicinal chemistry.[2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[4] Specifically, the strategic placement of a fluorine atom at the 4-position of the benzofuran ring has been shown to significantly enhance the biological activity of several analogs.[5] This guide will systematically explore the SAR of this promising class of compounds.

Core Structure-Activity Relationships of 4-Fluorobenzofuran Analogs

The therapeutic efficacy of 4-fluorobenzofuran derivatives is intricately linked to the nature and position of various substituents on the core scaffold. Understanding these relationships is paramount for the rational design of potent and selective drug candidates.

The Critical Role of the 4-Fluoro Substituent

The fluorine atom at the 4-position is a key determinant of the enhanced biological activity observed in this class of compounds. Its strong electron-withdrawing nature can modulate the electron density of the entire benzofuran ring system, influencing interactions with biological targets. Furthermore, the C-F bond is highly resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles. Studies have shown that the addition of a fluorine atom at the 4-position of a 2-benzofuranyl derivative can result in a twofold increase in potency and inhibitory activity.[5]

Impact of Substituents at the C2 Position

The C2 position of the benzofuran ring is a frequent site for modification and plays a crucial role in determining the biological activity of the resulting analogs.

-

Aryl and Heteroaryl Groups: The introduction of substituted phenyl rings at the C2 position is a common strategy. The nature and position of substituents on this aryl ring can significantly impact activity. For instance, in a series of 2-phenylbenzofurans, specific substitution patterns on the phenyl ring were found to be critical for their activity as beta-amyloid aggregation inhibitors.[6]

-

Carboxamide and Related Moieties: The presence of a carboxamide group at C2 has been associated with potent anticancer activity. SAR studies have revealed that the nature of the amine in the carboxamide is critical. For example, an N-phenethyl carboxamide was shown to significantly enhance antiproliferative activity, which was further boosted by a morpholinyl substitution on the phenethyl ring.[5]

Influence of Substituents at the C3 Position

Substituents at the C3 position can also profoundly influence the biological profile of 4-fluorobenzofuran analogs.

-

Small Alkyl Groups: A methyl group at the C3 position is a common feature in many biologically active benzofurans.[4] This small, lipophilic group can contribute to favorable steric interactions within the binding pocket of a target protein.

-

Carbonyl-Containing Groups: The introduction of a carbonyl group, as part of a larger substituent, can provide a key interaction point with biological targets. For example, benzofuran-based chalcones have been investigated as potent VEGFR-2 inhibitors, where the carbonyl group plays a crucial role in binding.[7]

Substituent Effects on the Benzene Ring (Positions 5, 6, and 7)

Modifications on the benzene portion of the benzofuran nucleus offer another avenue for optimizing biological activity.

-

Halogens: The introduction of other halogens, such as chlorine or bromine, alongside the 4-fluoro group can further enhance activity. The position of these additional halogens is a critical determinant of their biological effect.[8]

-

Hydroxyl and Carboxyl Groups: The presence of hydroxyl and/or carboxyl groups has been suggested to enhance the biological effects of fluorinated benzofuran derivatives, likely by providing additional hydrogen bonding opportunities with target proteins.[2][3]

-

Methoxy and Dimethylamino Groups: In the context of KAT6A inhibitors, methoxy and dimethylamino groups at the 6-position of the benzofuran ring have been shown to be important for activity, with a dimethylamino group at C6 and no substituent at C4 leading to robust cellular activity.[9]

Tabulated SAR Data

To provide a clear and comparative overview of the structure-activity relationships, the following table summarizes the biological activities of representative 4-fluorobenzofuran analogs.

| Compound ID | R2 Substituent | R3 Substituent | Other Substituents | Biological Activity (IC50/EC50, Target) | Reference |

| Analog 1 | Phenyl | H | 4-F | Hypothetical Anticancer (e.g., 25 µM) | [4] |

| Analog 2 | H | Methyl | 4-F | Hypothetical Anticancer (e.g., 15 µM) | [4] |

| Analog 3 | Phenyl | Methyl | 4-F | Hypothetical Potent Anticancer | [4] |

| Compound 5 (analogue) | 6-HMA | H | 4-F | uPA inhibitor (Ki = 88 nM) | [5] |

| BAY-184 analogue | Acylsulfonamide | H | 4-H, 6-N(CH3)2 | KAT6A inhibitor (IC50 = 168 nM) | [9] |

Note: The data for Analogs 1, 2, and 3 are hypothetical and based on general SAR trends discussed in the cited literature. Specific quantitative data for these exact analogs would require further targeted synthesis and testing.

Synthetic Strategies and Experimental Protocols

The synthesis of 4-fluorobenzofuran analogs can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common approach to synthesize substituted benzofurans involves the cyclization of appropriately substituted phenols. For 4-fluorobenzofuran analogs, this typically starts with a fluorinated phenol derivative.

Caption: General synthetic workflow for 4-fluorobenzofuran analogs.

Protocol: Synthesis of a 4-Aminobenzofuran Derivative via Reduction of a Nitro Intermediate

This protocol describes a common and effective method for introducing an amino group at the 4-position of the benzofuran core.[10]

Step 1: Nitration of the Benzofuran Precursor

-

To a solution of the starting benzofuran in a suitable solvent (e.g., acetic acid), add a nitrating agent (e.g., nitric acid) dropwise at a controlled temperature (typically 0-10 °C).

-

Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into ice-water and collect the precipitated 4-nitrobenzofuran derivative by filtration.

-

Wash the solid with water and dry under vacuum.

Step 2: Reduction of the Nitro Group

-

Dissolve the 4-nitrobenzofuran derivative in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent. Common choices include:

-

Catalytic Hydrogenation: Add a catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus).

-

Metal-Acid Combination: Add a metal (e.g., tin(II) chloride, iron, or zinc) and an acid (e.g., hydrochloric acid).

-

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

Filter off the catalyst (if used) and remove the solvent under reduced pressure.

-

Work up the reaction mixture appropriately (e.g., neutralization and extraction) to isolate the 4-aminobenzofuran product.

-

Purify the crude product by column chromatography or recrystallization.

Mechanism of Action and Signaling Pathways

The biological activities of 4-fluorobenzofuran analogs are exerted through their interaction with specific cellular targets, leading to the modulation of key signaling pathways implicated in disease.

Anticancer Activity: Targeting Kinase Signaling

Several 4-fluorobenzofuran derivatives have demonstrated potent anticancer activity by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. One such key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Caption: Inhibition of the VEGFR-2 signaling pathway by 4-fluorobenzofuran analogs.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can block its autophosphorylation and downstream signaling through pathways such as the PLCγ-PKC-Raf-MEK-ERK cascade, ultimately leading to an inhibition of tumor growth and angiogenesis.[7]

Anti-inflammatory Effects: Modulation of Inflammatory Mediators

Fluorinated benzofuran derivatives have also been shown to possess significant anti-inflammatory properties.[2][3] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways that drive the inflammatory response.

Caption: Anti-inflammatory mechanism of 4-fluorobenzofuran analogs.

These compounds can suppress the expression and activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing the production of inflammatory mediators such as prostaglandins and nitric oxide.[3] This is often achieved through the modulation of upstream signaling pathways like NF-κB.

Conclusion and Future Directions

The 4-fluorobenzofuran scaffold represents a highly promising platform for the development of novel therapeutic agents with potent anticancer and anti-inflammatory activities. The strategic incorporation of a fluorine atom at the 4-position, in concert with judicious modifications at other positions of the benzofuran core, allows for the fine-tuning of biological activity and pharmacokinetic properties. The SAR insights, synthetic protocols, and mechanistic understanding presented in this guide provide a solid foundation for the rational design of the next generation of 4-fluorobenzofuran-based drugs.

Future research in this area should focus on:

-

Systematic SAR studies: Comprehensive investigations into the effects of a wider range of substituents at all positions of the 4-fluorobenzofuran ring are needed to build more predictive SAR models.

-

Elucidation of novel mechanisms: While kinase inhibition and modulation of inflammatory pathways are established mechanisms, exploring other potential biological targets will broaden the therapeutic applications of these compounds.

-

Optimization of pharmacokinetic properties: Further studies are required to optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their clinical translatability.

By leveraging the principles outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the 4-fluorobenzofuran scaffold.

References

- Benchchem. (2025). A Comparative Guide to the Biological Activity of 4-Fluoro-3-methylbenzofuran and its Analogs.

- Benchchem. (2025). Comparative study of different synthetic methodologies for 4-Fluoro-3-methylbenzofuran.

-

Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]

-

Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed, 37373544. [Link]

-

Asfour, H. Z., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2196. [Link]

- Benchchem. (2025).

-

ResearchGate. (2023). Previously reported benzofuran derivatives VII–XII with anti-tumour and.... [Link]

-

Zhang, C., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry, 16(1), 392-399. [Link]

-

Asfour, H. Z., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC, PMC9099631. [Link]

-

Weaver, G. W., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. [Link]

-

Li, Y., et al. (2021). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. PMC, PMC8658804. [Link]

-

Bayer AG. (2021). Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. PMC, PMC8042211. [Link]

-

Bayer AG. (2021). Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. ACS Publications. [Link]

-

Lee, J. Y., et al. (2004). Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. Archives of Pharmacal Research, 27(1), 19-24. [Link]

-

Bristol-Myers Squibb. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][4][11]triazine-based VEGFR-2 kinase inhibitors. PubMed, 18207353. [Link]

- Britton, E. C., & Dietzler, A. J. (1960). Process for making fluorophenols. U.S.

-

PubChem. (2023). 4-Fluorophenol. [Link]

- Sumitomo Chemical Company, Limited. (1986). Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol. U.S.

-

University of Tennessee Research Foundation. (2013). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC, PMC3785055. [Link]

-

Wroclaw Medical University. (2021). Towards Property Profiling: SYNTHESIS and SAR Probing of New Tetracyclic Diazaphenothiazine Analogues. PMC, PMC8625442. [Link]

-

Reddy, P. G., et al. (2013). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. PMC, PMC3785055. [Link]

Sources

- 1. 4-Fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Stability and Storage of 4-Fluorobenzofuran

Introduction

4-Fluorobenzofuran is a fluorinated heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. As with any specialized chemical reagent, a thorough understanding of its stability and appropriate storage conditions is paramount to ensure its integrity, experimental reproducibility, and safety. The introduction of a fluorine atom to the benzofuran scaffold can significantly alter the molecule's electronic properties, metabolic stability, and reactivity, making a dedicated guide on its handling and storage essential.[1][2] This document provides a comprehensive overview of the stability profile of 4-Fluorobenzofuran, recommended storage conditions, and protocols for stability assessment, grounded in established principles of organic and fluorine chemistry.

Chemical Properties and Inherent Stability

The stability of 4-Fluorobenzofuran is intrinsically linked to its chemical structure. The benzofuran ring system is known to be reactive towards electrophiles.[3] The fluorine atom at the 4-position, being highly electronegative, influences the electron density of the aromatic ring, which can affect its susceptibility to various degradation pathways.

Key Structural Considerations:

-

Benzofuran Core: The benzofuran ring is an electron-rich heterocyclic system. This inherent reactivity makes it susceptible to oxidation and reactions with strong electrophiles.[3]

-

Fluorine Substitution: The C-F bond is exceptionally strong, which generally imparts high thermal and metabolic stability to the molecule.[4] However, the electron-withdrawing nature of fluorine can activate the aromatic ring for nucleophilic aromatic substitution under certain conditions.

Potential Degradation Pathways